molecular formula C16H21IN2O2S B025777 N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide CAS No. 103771-11-5

N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide

Cat. No. B025777
M. Wt: 432.3 g/mol
InChI Key: YAQZXMVNFHVFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide, also known as SITS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that contains an iodine atom and an aminoalkyl group. SITS has been used as a tool for studying the transport of ions across cell membranes, particularly in the context of transporters that are involved in acid-base regulation.

Mechanism Of Action

N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide is believed to act as an inhibitor of ion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, thereby disrupting the transport of ions across the cell membrane.

Biochemical And Physiological Effects

N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the Na+/H+ exchanger and the Cl−/HCO3− exchanger in a dose-dependent manner. N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has also been shown to inhibit the activity of the Ca2+ and Mg2+ transporters. In addition, N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has been shown to inhibit the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound that is easy to synthesize. It is also highly specific in its action, which makes it a useful tool for studying specific ion transporters. However, N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide also has a number of limitations. It is relatively toxic and can be difficult to handle safely. In addition, its specificity can also be a limitation, as it may not be effective in inhibiting all ion transporters.

Future Directions

There are a number of future directions for research involving N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide. One area of interest is the development of new compounds that are similar to N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide but have improved specificity and safety profiles. Another area of interest is the use of N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide in combination with other compounds to enhance its effectiveness. Finally, there is potential for the use of N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide in the development of new therapies for diseases that involve ion transporters, such as hypertension and cancer.

Synthesis Methods

N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide can be synthesized by reacting 5-iodo-1-naphthalenesulfonic acid with hexamethylenediamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonia to yield N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide.

Scientific Research Applications

N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has been widely used in scientific research as a tool for studying the transport of ions across cell membranes. It has been used to investigate the function of transporters that are involved in acid-base regulation, such as the Na+/H+ exchanger and the Cl−/HCO3− exchanger. N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has also been used to study the transport of other ions, such as Ca2+ and Mg2+.

properties

CAS RN

103771-11-5

Product Name

N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide

Molecular Formula

C16H21IN2O2S

Molecular Weight

432.3 g/mol

IUPAC Name

N-(6-aminohexyl)-5-iodonaphthalene-1-sulfonamide

InChI

InChI=1S/C16H21IN2O2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18/h5-10,19H,1-4,11-12,18H2

InChI Key

YAQZXMVNFHVFHT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCN

Canonical SMILES

C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCN

Other CAS RN

103771-11-5

synonyms

5-iodo-1-C8
5-iodo-C8
iodo-8
N-(8-aminohexyl)-5-iodonaphthalene-1-sulfonamide
W8

Origin of Product

United States

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